molecular formula C5H9BrO2 B1585468 Methyl 4-bromobutyrate CAS No. 4897-84-1

Methyl 4-bromobutyrate

Cat. No.: B1585468
CAS No.: 4897-84-1
M. Wt: 181.03 g/mol
InChI Key: QAWFLJGZSZIZHO-UHFFFAOYSA-N
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Description

Methyl 4-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobutyrate can be synthesized through the esterification of 4-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide is used in aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted butyrates such as 4-azidobutyrate, 4-thiocyanatobutyrate, and 4-methoxybutyrate.

    Reduction: The major product is 4-bromobutanol.

    Hydrolysis: The products are 4-bromobutyric acid and methanol.

Scientific Research Applications

Methyl 4-bromobutyrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: The compound is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a reagent in polymer synthesis

Mechanism of Action

The mechanism of action of methyl 4-bromobutyrate involves its reactivity towards nucleophiles due to the presence of the bromide group. The ester group can undergo hydrolysis or reduction, leading to various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromobutyrate is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the ester group offers versatility in further chemical transformations. This makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWFLJGZSZIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197651
Record name Methyl 4-bromobutyrate
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-84-1
Record name Methyl 4-bromobutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Record name Methyl 4-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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